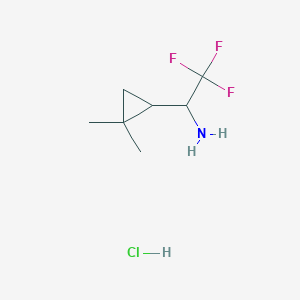

1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Description

This compound features a cyclopropane ring substituted with two methyl groups and a trifluoroethylamine moiety. Its molecular formula is C₁₀H₁₃ClN₂, with a molecular weight of 196.68 g/mol and a purity of 95% .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c1-6(2)3-4(6)5(11)7(8,9)10;/h4-5H,3,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDHQNZTXORCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(C(F)(F)F)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structure, which includes a cyclopropyl group and trifluoromethyl moiety. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

- IUPAC Name : this compound

- CAS Number : 2155852-80-3

- Molecular Formula : C7H11ClF3N

- Molecular Weight : 201.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Neurological Effects : Analogous compounds have shown potential in modulating neurotransmitter systems, suggesting possible applications in neuropharmacology.

- Cardiovascular Effects : Similar compounds have been evaluated for their relaxant effects on vascular tissues.

The mechanism of action for this compound likely involves its interaction with specific receptors and enzymes within biological systems. The trifluoromethyl group enhances lipophilicity, which may facilitate penetration through cellular membranes and interaction with various molecular targets.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various trifluoroethylamine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for developing new antibiotics.

Case Study: Neurological Modulation

In a comparative analysis with dopamine analogs, the compound exhibited mild activity on adenylate cyclase in rat striatum tissues. Although it did not show selectivity for dopamine receptors, the relaxant effects observed in vascular tissues suggest possible applications in treating conditions related to vascular dysfunction.

Comparison with Related Compounds

The biological activities of this compound can be compared to other similar compounds. For instance:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N-Trifluoroethyl Dopamine Analog | Modulates dopamine receptors | Higher selectivity |

| 1-(2-Methylcyclopropyl) Ethanol | Antimicrobial properties | Less lipophilic |

Scientific Research Applications

Medicinal Chemistry

The compound's trifluoromethyl group enhances its biological activity by influencing lipophilicity and metabolic stability. This makes it a candidate for drug development targeting various receptors.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The unique steric hindrance of the cyclopropyl group may contribute to selective receptor binding profiles, enhancing efficacy while minimizing side effects.

Organic Synthesis

1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-amine hydrochloride can serve as a versatile intermediate in organic synthesis.

Applications:

- Nucleophilic Substitution Reactions : The electrophilic nature of the trifluoromethyl group allows for nucleophilic attacks, facilitating the formation of new carbon-nitrogen bonds.

- Synthesis of Fluorinated Compounds : It can be used to introduce fluorine into organic molecules, which is valuable in pharmaceutical chemistry.

Material Science

The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Example: Fluorinated Polymers

Fluorinated polymers synthesized from this compound exhibit enhanced chemical resistance and thermal stability, making them ideal for applications in coatings and sealants.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Structural and Electronic Differences

- Cyclopropane vs. Cyclobutane Substituents : The target compound’s dimethylcyclopropyl group imposes greater ring strain and steric bulk compared to the cyclobutyl analog (). This strain may enhance reactivity in ring-opening reactions or reduce metabolic degradation in biological systems.

- Aromatic vs. In contrast, aliphatic cyclic systems (cyclopropane/cyclobutane) prioritize steric effects and stability .

- Heterocyclic Variations : The bromopyridinyl derivative () introduces a polarizable heteroaromatic ring, which could improve solubility in polar solvents or modulate electronic effects in catalysis .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (196.68 g/mol) is heavier than the cyclobutyl analog (183.20 g/mol) but lighter than aromatic derivatives (e.g., 277.62 g/mol in ). Higher molecular weight in aromatic analogs correlates with reduced aqueous solubility, a critical factor in pharmaceutical formulation .

- Impact of Fluorination: All compounds feature fluorine atoms, which increase electronegativity and lipid solubility.

Preparation Methods

Alkene Cyclopropanation

The 2,2-dimethylcyclopropyl group is typically synthesized via transition metal-catalyzed cyclopropanation of alkenes. For example, dirhodium(II) catalysts enable the reaction of diazo compounds with alkenes to form cyclopropanes with high diastereoselectivity. A precursor such as 2,2-dimethylcyclopropane-1-carboxylic acid may be derivatized to introduce the trifluoroethylamine moiety.

Ring-Closing Metathesis

While less common for cyclopropanes, ring-closing metathesis using Grubbs catalysts has been explored for strained systems. However, this method is limited by the instability of cyclopropene intermediates.

Amination Methods for Trifluoroethylamine Moieties

Catalytic Asymmetric Hydrogenation

The PMC article highlights enantioselective hydrogenation of CF$$_3$$-substituted imines as a robust method for generating α-trifluoromethyl amines. For the target compound, a cyclopropane-containing trifluoromethyl ketone could be condensed with an amine to form an imine, followed by hydrogenation using chiral catalysts like SynPhos-ligated Rh complexes (Scheme 1). This approach achieves enantiomeric excesses (ee) >90% but requires N-aryl protecting groups (e.g., PMP) that necessitate oxidative removal.

Scheme 1:

Reductive Amination

Reductive amination of 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-one with ammonium acetate and NaBH$$_4$$ provides a racemic route. Enantioselectivity can be introduced using chiral auxiliaries or enzymes, though yields are moderate (60–75%).

Nucleophilic Substitution

The Chinese patent (CN105906513A) describes amination of halogenated precursors (e.g., CHF$$2$$CH$$2$$X) with ammonia under high-pressure conditions. Adapting this method, 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethyl bromide could react with ammonia in DMF at 100–210°C and 2.0–6.0 MPa to yield the amine, albeit with potential racemization.

Solvent and Catalyst Systems

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance reaction rates in amination steps by stabilizing ionic intermediates. For hydrogenations, toluene or dichloromethane is preferred to maintain catalyst activity.

Catalysts

Q & A

Q. Methodological Recommendations :

- Use enantiomerically pure samples (≥99% ee) validated by chiral HPLC .

- Standardize assay buffers (e.g., pH 7.4, 0.1% DMSO) to minimize solubility-driven artifacts .

Advanced: What strategies optimize the compound’s reactivity for further derivatization in medicinal chemistry?

- Amine protection : Use Boc or Fmoc groups during coupling reactions to prevent undesired side reactions .

- Electrophilic substitution : The electron-deficient trifluoromethyl group directs electrophiles to the cyclopropane ring’s meta position, enabling regioselective functionalization .

Case Study :

Derivatization with aryl boronic acids via Suzuki-Miyaura coupling achieved 70% yield under Pd catalysis (80°C, 12h), with retention of cyclopropane integrity confirmed by NMR .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

- Solubility : 35 mg/mL in water (hydrochloride salt) vs. 5 mg/mL (free base) .

- Thermal stability : Decomposition onset at 210°C (DSC), suitable for lyophilization .

- Hygroscopicity : Low (≤0.5% weight gain at 75% RH), ensuring long-term storage stability .

Advanced: How does the compound’s structure-activity relationship (SAR) compare to chloropyridine-based analogs?

| Feature | Target Compound | Chloropyridine Analogs |

|---|---|---|

| Cyclopropane | Enhances metabolic stability | Absent; shorter t |

| Trifluoromethyl | Increases lipophilicity (LogP = 2.1) | Lower LogP (1.3–1.8) |

| Amine pKa | 8.2 (hydrochloride salt) | 7.5–8.0 (free base) |

Implications : The dimethylcyclopropyl group uniquely balances stability and permeability, making it preferable for CNS-targeting applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.